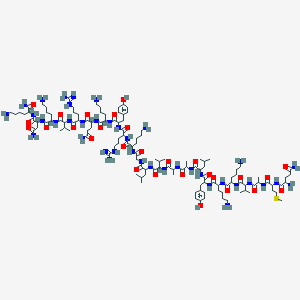
211426-18-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service (CAS) number 211426-18-5 is known as Interphotoreceptor Retinoid Binding Protein Fragment. It is a 20-residue peptide and a major pathogenic epitope.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Interphotoreceptor Retinoid Binding Protein Fragment involves peptide synthesis techniques. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions include the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), and deprotection agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and achieving the desired purity level .
化学反応の分析
Types of Reactions
Interphotoreceptor Retinoid Binding Protein Fragment primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial during its synthesis and degradation.
Common Reagents and Conditions
Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.
Peptide Bond Cleavage: Trifluoroacetic acid (TFA) is used for deprotection and cleavage of the peptide from the solid support during synthesis.
Major Products Formed
The major product formed from these reactions is the desired peptide sequence, Interphotoreceptor Retinoid Binding Protein Fragment. Impurities and by-products are typically removed during the purification process .
科学的研究の応用
Interphotoreceptor Retinoid Binding Protein Fragment has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in inducing experimental autoimmune uveitis, providing insights into autoimmune diseases and potential therapeutic targets.
Medicine: Explored for its potential in developing treatments for uveitis and other retinal diseases.
Industry: Utilized in the production of research-grade peptides and as a reference standard in analytical techniques
作用機序
The mechanism of action of Interphotoreceptor Retinoid Binding Protein Fragment involves its interaction with the immune system. It acts as a pathogenic epitope, triggering an immune response that leads to inflammation in the retina. This immune response is mediated by the activation of T-cells, which recognize the peptide and initiate an inflammatory cascade. The molecular targets include retinal cells and immune cells involved in the autoimmune response .
類似化合物との比較
Similar Compounds
Interphotoreceptor Retinoid Binding Protein (IRBP): The parent protein from which the fragment is derived.
Other Peptide Fragments: Similar peptides used in autoimmune disease research.
Uniqueness
Interphotoreceptor Retinoid Binding Protein Fragment is unique due to its specific sequence and its ability to induce experimental autoimmune uveitis. This makes it a valuable tool for studying autoimmune responses in the retina and developing potential therapeutic interventions .
特性
CAS番号 |
211426-18-5 |
|---|---|
分子式 |
C₁₀₃H₁₅₇N₂₅O₂₉ |
分子量 |
2209.50 |
配列 |
One Letter Code: SGIPYIISYLHPGNTILHVD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)

![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)


